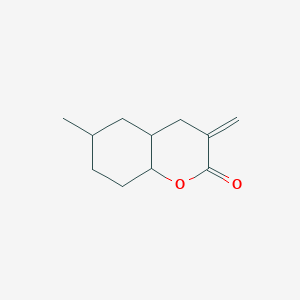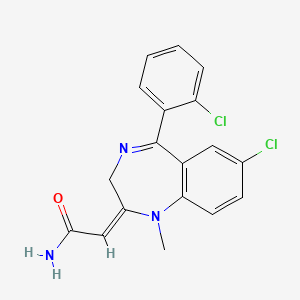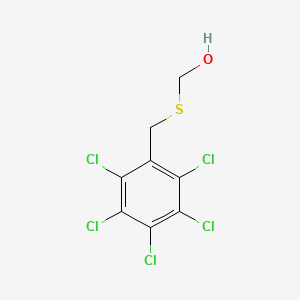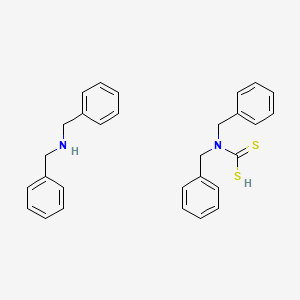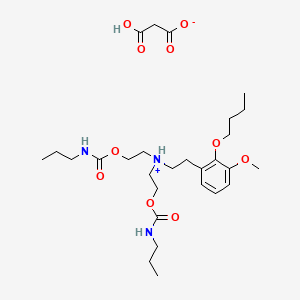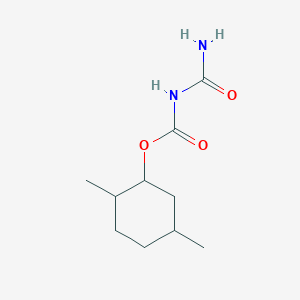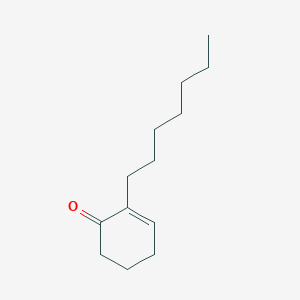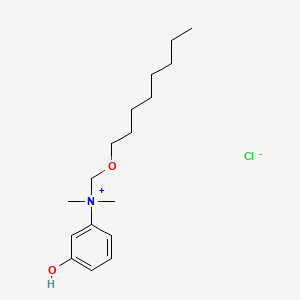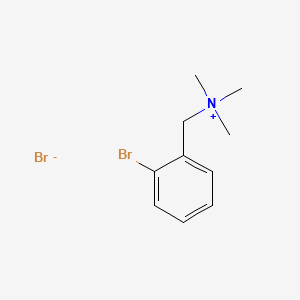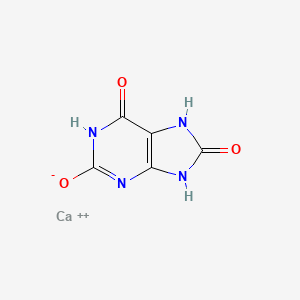
calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate is a chemical compound with the molecular formula C10H6CaN8O6 and a molecular weight of 374.28 . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The compound is characterized by the presence of calcium ions and multiple oxo groups attached to the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate typically involves the reaction of purine derivatives with calcium salts under controlled conditions. One common method is the reaction of 6,8-dioxo-7,9-dihydro-1H-purine-2-olate with calcium chloride in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Higher oxidation state derivatives with additional oxo groups.
Reduction: Hydroxylated derivatives of the compound.
Substitution: Substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of calcium signaling and purine metabolism.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating calcium levels in biological systems.
Wirkmechanismus
The mechanism of action of calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate involves its interaction with calcium ions and purine receptors in biological systems. The compound can modulate calcium signaling pathways, which are crucial for various cellular processes. It may also interact with enzymes involved in purine metabolism, influencing their activity and the overall metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
6,8-Dioxo-6,7,8,9-tetrahydro-1H-purin-2-olate: A similar compound with a different oxidation state and structural configuration.
7,9-Dihydro-1H-purine-2,6,8(3H)-trione: Another purine derivative with similar functional groups but different molecular structure.
Uniqueness: Calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate is unique due to the presence of calcium ions, which can significantly influence its chemical properties and biological activity.
Eigenschaften
Molekularformel |
C5H3CaN4O3+ |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate |
InChI |
InChI=1S/C5H4N4O3.Ca/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+2/p-1 |
InChI-Schlüssel |
MODSZOMYVFFOMY-UHFFFAOYSA-M |
Kanonische SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
